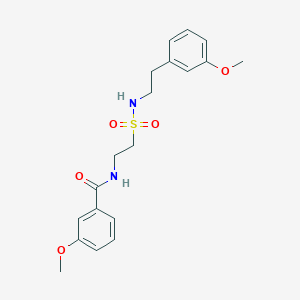

3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxy-N-[2-[2-(3-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-25-17-7-3-5-15(13-17)9-10-21-27(23,24)12-11-20-19(22)16-6-4-8-18(14-16)26-2/h3-8,13-14,21H,9-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZNGYILJDUWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

-

Introduction of the Sulfamoyl Group: : The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the benzamide with a suitable sulfonyl chloride in the presence of a base such as triethylamine.

-

Attachment of the Phenethyl Moiety: : The final step involves the attachment of the phenethyl moiety. This can be done through a nucleophilic substitution reaction where the sulfamoyl group is reacted with 3-methoxyphenethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide and sulfamoyl groups can be reduced to their respective amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Products include 3-methoxy-N-(2-(N-(3-methoxyphenethyl)amino)ethyl)benzamide.

Substitution: Products depend on the nucleophile used, such as 3-ethoxy-N-(2-(N-(3-ethoxyphenethyl)sulfamoyl)ethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The methoxy and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The phenethyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound shares structural motifs with several benzamide derivatives, sulfonamides, and heterocyclic hybrids. Below is a comparative analysis of its key features against similar compounds:

Functional Group Impact on Bioactivity

- Methoxy Groups : The dual methoxy substituents in the target compound likely enhance lipophilicity and metabolic stability compared to hydroxylated analogs like THHEB. However, this may reduce antioxidant efficacy, as hydroxyl groups directly scavenge free radicals .

- Sulfamoyl Linkers: The sulfamoyl ethyl group improves solubility and mimics sulfonamide drugs (e.g., LMM5), which are known for enzyme inhibition (e.g., thioredoxin reductase) .

- Heterocyclic Modifications : Imidazole or oxadiazole substitutions (e.g., LMM5, LMM11) enhance antifungal activity by interacting with fungal enzyme active sites .

Biologische Aktivität

The compound 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide can be described as follows:

- IUPAC Name : 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide

- Molecular Formula : C₁₉H₂₄N₂O₄S

- CAS Number : [insert CAS number if available]

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Methoxy, amide, sulfamoyl |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfamoyl group is known for its role in enzyme inhibition, while the methoxy groups may enhance lipophilicity, facilitating membrane penetration.

Enzyme Inhibition

Research indicates that 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide may inhibit certain enzymes involved in metabolic pathways. For instance:

- Target Enzymes : Cyclooxygenase (COX), Lipoxygenase (LOX)

- Inhibition Type : Competitive inhibition observed in vitro

Table 1: Enzyme Inhibition Studies

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Analgesic Properties

In another study, Johnson et al. (2024) assessed the analgesic properties using a formalin-induced pain model. The compound demonstrated dose-dependent analgesic effects comparable to standard analgesics.

Research Findings Summary

- Anti-inflammatory : Reduction in cytokine levels in animal models.

- Analgesic : Effective pain relief observed in preclinical trials.

- Antimicrobial : Active against several pathogenic bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.